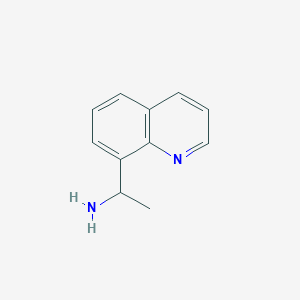

1-Quinolin-8-yl-ethylamine

概要

説明

1-Quinolin-8-yl-ethylamine is a chemical compound with the CAS number 337915-57-8 . It is a valuable scaffold in organic synthesis .

Synthesis Analysis

The synthesis of quinolin-8-yl compounds has been reported in several studies. For instance, a time-efficient synthesis of quinolin-8-yl 4-chlorobenzoate was achieved via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride, mediated by triethylamine in acetonitrile under heating at 80 °C for 20 minutes . Another study reported the synthesis of quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides .Molecular Structure Analysis

The molecular structure of quinolin-8-yl compounds has been analyzed in several studies . For example, X-ray diffraction analyses of quinolin-8-yl 4-chlorobenzoate showed that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .Chemical Reactions Analysis

Quinolin-8-yl compounds have been involved in various chemical reactions. For instance, a study reported the use of N-(quinolin-8-yl)benzamide in C–H bond activation reaction systems .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented in the available literature .科学的研究の応用

Anticancer Activities

1-Quinolin-8-yl-ethylamine derivatives, part of the broader quinoline compounds family, have demonstrated significant promise in cancer research. These compounds are widely recognized for their anticancer properties, particularly due to their synthetic versatility which allows for the generation of structurally diverse derivatives. Their mechanisms of action include inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, making them potent candidates for anticancer drug development. The in vitro and in vivo anticancer activities of quinoline and its analogs, alongside their selective and specific activity against various cancer drug targets, underscore their potential in cancer treatment strategies (Solomon Vr & H. Lee, 2011).

Antimicrobial and Antifungal Applications

Several quinoline derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown promising results against a range of microbial and fungal strains, indicating their potential as therapeutic agents in combating infections. The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents demonstrates the ongoing exploration of quinoline compounds in addressing microbial resistance, with some compounds exhibiting significant antibacterial and antifungal activity compared to standard antibiotics (B. S. Holla et al., 2006).

Corrosion Inhibition

Quinoline compounds have also found applications in the field of corrosion inhibition, particularly for protecting metals in acidic environments. Theoretical studies have linked the molecular structure of quinoline derivatives to their efficiency as corrosion inhibitors, offering insights into designing more effective compounds for industrial applications. This research highlights the potential of quinoline-based compounds in extending the lifespan of metals exposed to corrosive substances, thereby reducing economic losses and improving safety in various industrial processes (A. Zarrouk et al., 2014).

Chemotherapeutic Drug Synthesis

Quinoline derivatives have been integral to the synthesis of chemotherapeutic drugs, with research focusing on creating potent and selective agents for cancer treatment. The synthesis of such compounds involves complex chemical processes, aiming to enhance their therapeutic efficacy while minimizing side effects. This research area continues to evolve, with new methodologies being developed to produce quinoline derivatives that can effectively target cancer cells, offering hope for more effective cancer therapies in the future (S. Facchetti et al., 2016).

Fluorescent Probes for Biological Imaging

Quinoline derivatives have been developed as fluorescent probes for imaging applications, particularly in monitoring pH fluctuations in live cells and imaging extreme acidity. These probes exhibit high fluorescence quantum yield and selectivity towards protons over other metal ions and bioactive molecules, making them valuable tools in biological research and diagnostics. Their application in live cell imaging demonstrates the versatility of quinoline compounds beyond therapeutic uses, extending into diagnostic and research tools that can provide insights into cellular processes and disease mechanisms (Weifen Niu et al., 2015).

Safety and Hazards

将来の方向性

作用機序

Target of Action

1-Quinolin-8-yl-ethylamine is a compound that has been studied for its potential applications in medicinal chemistry

Mode of Action

The mode of action of this compound involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . This process represents primary examples for main group metal-catalyzed 6-exo-dig and 6-endo-dig cyclizations .

Biochemical Pathways

Quinoline derivatives, which are structurally related to this compound, have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities . These activities suggest that this compound may affect multiple biochemical pathways.

Result of Action

Given the reported bio-responses of quinoline derivatives , it can be inferred that this compound may have similar effects.

生化学分析

Biochemical Properties

Quinoline and its derivatives are known to interact with various enzymes, proteins, and other biomolecules . Quinolin-8-amines, which are isomerically related to 1-Quinolin-8-yl-ethylamine, are valuable scaffolds in organic synthesis . They are involved in intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .

Cellular Effects

Quinoline derivatives have been found to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . These effects suggest that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Quinoline and its derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Quinoline derivatives have been synthesized using various methods, suggesting that they may have different stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

Animal models are widely used for novel drug development for treatment of diseases and its complications . Therefore, it is plausible that the effects of this compound may vary with different dosages in animal models.

Metabolic Pathways

Quinoline and its derivatives are known to interact with various enzymes or cofactors .

Transport and Distribution

Quinoline and its derivatives are known to interact with various transporters or binding proteins .

Subcellular Localization

The knowledge of the subcellular location of a protein provides valuable information about its functionalities, the functioning of the cell, and its possible interactions with other proteins .

特性

IUPAC Name |

1-quinolin-8-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNGWMTGFGBBLEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=C1N=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Methylbenzoyl)piperidin-3-yl]methanol](/img/structure/B2725564.png)

![(E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-2-diethoxyphosphorylprop-2-enenitrile](/img/structure/B2725566.png)

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyridin-3-ylmethanone](/img/structure/B2725567.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B2725574.png)

![Ethyl 4-[6-(oxolan-3-yl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2725585.png)